8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC8759631
Molecular Formula: C23H20O5
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20O5 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 8-methoxy-3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C23H20O5/c1-14-21(27-13-15-4-6-16(25-2)7-5-15)11-10-19-18-9-8-17(26-3)12-20(18)23(24)28-22(14)19/h4-12H,13H2,1-3H3 |
| Standard InChI Key | QBBFEXCVSFFBAZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)OC |
Introduction
8-Methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromene class. This compound is characterized by its complex structure, which includes a benzo[c]chromene core with methoxy and benzyl substituents. Its molecular formula is C18H18O5, indicating the presence of methoxy and benzyl groups that contribute to its unique properties.
Biological Activities
8-Methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one exhibits notable biological activities, particularly in modulating key signaling pathways. It interacts with enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, which are crucial for understanding its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one. Here is a comparison table highlighting some of these compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Methoxy-4-methyl-6H-benzo[c]chromen-6-one | Lacks benzyl group | Known for strong antioxidant activity |
| 3-(2-Oxopropoxy)-8-methoxybenzo[c]chromen-6-one | Contains an oxopropoxy group | Exhibits enhanced anti-inflammatory effects |
| 1-Methyl-6H-benzo[c]chromen-6-one | Methyl substitution at position 1 | Demonstrates different pharmacological profiles |
These variations in substituents can significantly affect biological activity and applications, highlighting the uniqueness of 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one within this class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume